molecular formula C5H10ClNO2S B1623754 Methyl (R)-thiazolidine-4-carboxylate hydrochloride CAS No. 65983-36-0

Methyl (R)-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B1623754
CAS No.: 65983-36-0
M. Wt: 183.66 g/mol
InChI Key: YEFOSJYXVLNYSL-WCCKRBBISA-N
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Description

Methyl ®-thiazolidine-4-carboxylate hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of L-cysteine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a thiazolidine ring, followed by methylation and hydrochloride salt formation. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or water

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of Methyl ®-thiazolidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control

    Purification: Crystallization or recrystallization to obtain pure product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Methyl ®-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can lead to the formation of thiols or amines

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiazolidines

Scientific Research Applications

Methyl ®-thiazolidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential role in enzyme inhibition and protein modification

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl ®-thiazolidine-4-carboxylate hydrochloride involves its interaction with biological molecules. It can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s effects are mediated through pathways involving sulfur and nitrogen atoms, which are key to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups

    Thiazolidine-4-carboxylic acid: Lacks the methyl group and hydrochloride salt

    Methyl thiazolidine-2-carboxylate: Different position of the carboxylate group

Uniqueness

Methyl ®-thiazolidine-4-carboxylate hydrochloride is unique due to its specific structure, which includes a methyl group and a hydrochloride salt. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOSJYXVLNYSL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984464
Record name Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65983-36-0
Record name 4-Thiazolidinecarboxylic acid, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65983-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (R)-thiazolidine-4-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-thiazolidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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